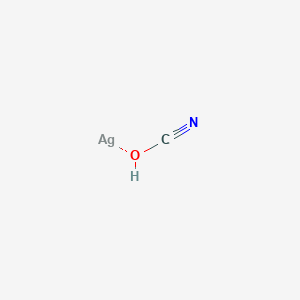

silver isocyanate

Beschreibung

Historical Context in Early Chemical Discoveries

The story of silver cyanate (B1221674) is deeply intertwined with the intellectual ferment that characterized chemistry in the early 1800s. At a time when the nature of chemical compounds was still being unraveled, silver cyanate became a key player in two revolutionary scientific developments: the elucidation of isomerism and the decline of vitalism.

In the 1820s, the prevailing view was that chemical compounds were uniquely defined by their elemental composition. rutgers.edu The groundbreaking work of Justus von Liebig and Friedrich Wöhler challenged this dogma. wikipedia.orgchemistryviews.org Liebig had been studying silver fulminate (B1208216) (AgCNO), a highly explosive substance, while Wöhler was investigating silver cyanate, a much more stable compound. wikipedia.orgsciencehistory.org

In 1827, Wöhler prepared silver cyanate and noted that despite having the same elemental formula as silver fulminate, the two substances possessed remarkably different chemical and physical properties. rutgers.eduresearchgate.net This was a startling observation, as it suggested that the arrangement of atoms within a molecule, not just their number and type, was crucial in determining its identity. sciencehistory.org This finding, born from the comparison of silver cyanate and silver fulminate, laid the experimental foundation for the concept of isomerism, a term later coined by Jöns Jacob Berzelius in 1830 to describe this phenomenon. rutgers.educhemistryviews.orgresearchgate.net

Table 1: Comparison of Silver Cyanate and Silver Fulminate

| Property | Silver Cyanate (AgOCN) | Silver Fulminate (AgCNO) |

| Elemental Formula | AgCNO | AgCNO |

| Stability | Stable, burns when ignited wikipedia.orgacs.org | Highly explosive, sensitive to impact, heat, and pressure rutgers.eduwikipedia.org |

| Investigator | Friedrich Wöhler rutgers.educhemistryviews.org | Justus von Liebig rutgers.educhemistryviews.org |

| Significance | Key example leading to the concept of isomerism sciencehistory.orgresearchgate.net | Key example leading to the concept of isomerism sciencehistory.orgresearchgate.net |

The scientific world in the early 19th century was largely governed by the theory of vitalism, which posited that organic compounds, those derived from living organisms, possessed a "vital force" and could not be synthesized from inorganic materials. libretexts.orglibretexts.org Friedrich Wöhler's work with silver cyanate was instrumental in challenging this long-held belief. murov.infobrainly.com

In 1828, in an attempt to synthesize ammonium (B1175870) cyanate, Wöhler reacted silver cyanate with ammonium chloride. libretexts.orgvaia.combartleby.com To his surprise, the product he obtained was not the expected inorganic salt, but urea (B33335) ((NH₂)₂CO), a well-known organic compound found in urine. libretexts.orglibretexts.orgmurov.info This synthesis of an organic compound from inorganic starting materials was a landmark achievement. vaia.comu-tokyo.ac.jp It demonstrated that the formation of organic molecules was not the exclusive domain of living organisms and did not require a mystical "vital force." brainly.comresearchgate.net

While the complete overthrow of vitalism took time and further evidence, Wöhler's synthesis of urea, made possible through the use of silver cyanate, is widely regarded as a pivotal moment that marked the beginning of modern organic chemistry. libretexts.orgwikipedia.org It opened the door to the laboratory synthesis of a vast array of organic compounds, fundamentally transforming the field. vaia.com

Overview of Foundational Research Trajectories

Following its central role in the birth of isomerism and synthetic organic chemistry, silver cyanate continued to be a subject of scientific inquiry, with research evolving from basic synthesis and reactivity studies to more sophisticated structural and spectroscopic analyses.

Initial research on silver cyanate was primarily focused on its preparation and its reactions with other compounds, most notably in the context of Wöhler's urea synthesis. wikipedia.orguniroma1.it The reaction of silver cyanate with ammonium chloride was a key method explored. libretexts.orgvaia.com Other early studies involved reacting silver cyanate with lead cyanate and ammonia (B1221849). wikipedia.orguniroma1.it These investigations were foundational in establishing the chemical behavior of the cyanate ion and its utility in synthesis.

The synthesis of urea from silver cyanate and ammonium chloride can be represented by the following reaction: AgOCN + NH₄Cl → (NH₂)₂CO + AgCl bartleby.com

This reaction proceeds through a double displacement to form the unstable intermediate ammonium cyanate, which then rearranges to urea upon heating. murov.infowikipedia.org

With the advent of modern analytical techniques in the 20th century, the focus of research on silver cyanate shifted towards a deeper understanding of its molecular structure and properties. acs.org X-ray crystallography emerged as a powerful tool for determining the precise arrangement of atoms in solid materials. acs.org Studies using X-ray diffraction have confirmed the structure of silver cyanate, revealing a polymeric chain-like structure with bridging cyanate groups. oxfordlabchem.comnist.gov

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, has been employed to probe the bonding within the cyanate ion and its interaction with the silver cation. ua.esrsc.org These studies have identified the characteristic vibrational frequencies associated with the cyanate group in silver cyanate. rsc.org More advanced techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have provided further insights into the local environment of the carbon and nitrogen atoms within the crystal lattice, revealing details about the ordering and bonding within the polymeric chains. acs.org

Table 2: Spectroscopic Data for Silver Cyanate

| Spectroscopic Technique | Observed Frequencies (cm⁻¹) | Assignment | Reference |

| Visible-Infrared Sum Frequency Generation (VIS-IR SFG) | 2100–2130 | Antisymmetric stretching mode of N-bound OCN⁻ at a bridging site | rsc.org |

| Visible-Infrared Sum Frequency Generation (VIS-IR SFG) | 2200–2240 | Antisymmetric stretching mode of terminally N-bound OCN⁻ | rsc.org |

| Far-Infrared Spectroscopy | ~360 | ν(AgN) mode of terminally bound cyanate | rsc.org |

Table 3: Structural Data for Silver Cyanate

| Parameter | Value | Method |

| Crystal System | Orthorhombic | X-ray Diffraction |

| Space Group | Pnma | X-ray Diffraction |

| a (Å) | 5.48 | X-ray Diffraction |

| b (Å) | 6.37 | X-ray Diffraction |

| c (Å) | 3.51 | X-ray Diffraction |

| C-N Bond Length (Å) | < 1.194 | Solid-State NMR acs.org |

Structure

2D Structure

Eigenschaften

IUPAC Name |

silver;isocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CNO.Ag/c2-1-3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQQTKLDEQSKIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[N-])=O.[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CAgNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883967 | |

| Record name | Silver cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.885 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3315-16-0 | |

| Record name | Cyanic acid, silver(1+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003315160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Conventional Synthetic Pathways

The most common and straightforward methods for synthesizing silver cyanate (B1221674) involve precipitation reactions in aqueous media or the use of urea (B33335) as a precursor for the cyanate ion.

Precipitation from Aqueous Solutions of Silver Salts and Cyanates

A widely employed method for the preparation of silver cyanate involves the reaction between a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), and an alkali metal cyanate, such as potassium cyanate (KOCN). When aqueous solutions of these two reactants are combined, the significantly lower solubility of silver cyanate compared to the other ions present leads to its precipitation out of the solution as a solid. This process is a classic example of a precipitation reaction driven by the formation of an insoluble product.

AgNO₃(aq) + KOCN(aq) → AgOCN(s) + KNO₃(aq)

This method is favored for its relative simplicity and the high purity of the resulting silver cyanate, provided that high-purity starting materials are used and the precipitation conditions are carefully controlled.

Reactions Involving Urea as a Cyanate Source

An alternative synthetic route utilizes urea (CO(NH₂)₂) as an in-situ source of cyanate ions. When an aqueous solution containing urea and a silver salt like silver nitrate is heated, the urea undergoes isomerization to form ammonium (B1175870) cyanate (NH₄OCN) in equilibrium. The ammonium cyanate then reacts with the silver nitrate in a double displacement reaction to produce silver cyanate, which precipitates from the hot solution.

The key reactions in this process are:

CO(NH₂)₂(aq) ⇌ NH₄OCN(aq)

AgNO₃(aq) + NH₄OCN(aq) → AgOCN(s) + NH₄NO₃(aq)

Research has shown that when an aqueous solution of M-urea and 0.75 M-silver nitrate is heated in a boiling water bath for 30 minutes, the resulting precipitate contains approximately 80% silver cyanate and up to 20% silver carbonate (Ag₂CO₃) as a significant byproduct. scielo.org.mx This indicates that the purity of silver cyanate obtained through this method can be a concern, necessitating careful control of reaction conditions to minimize the formation of impurities.

Mechanistic Aspects of Silver Cyanate Formation

The formation of silver cyanate is governed by fundamental principles of chemical reactions in solution, with the efficiency and quality of the synthesis being highly dependent on the reaction environment.

Role of Double Displacement Reactions in Aqueous Media

The synthesis of silver cyanate from silver salts and cyanates in an aqueous medium is a prime example of a double displacement reaction, also known as a metathesis reaction. In this type of reaction, the cations and anions of the reactants exchange partners. In the case of silver nitrate and potassium cyanate, the silver cation (Ag⁺) combines with the cyanate anion (OCN⁻), while the potassium cation (K⁺) pairs with the nitrate anion (NO₃⁻).

The driving force for this particular reaction is the formation of a sparingly soluble solid, silver cyanate. The significant difference in solubility between the reactants (highly soluble) and one of the products (silver cyanate, which is poorly soluble in water) shifts the equilibrium of the reaction strongly towards the formation of the precipitate.

Influence of Reaction Conditions on Product Purity and Yield

The purity and yield of silver cyanate are highly susceptible to the conditions under which the synthesis is performed. Key parameters that require careful control include temperature, reactant concentrations, and pH.

Temperature: In the urea-based synthesis, temperature is a critical factor as the isomerization of urea to ammonium cyanate is a temperature-dependent process. Heating the reaction mixture is necessary to generate a sufficient concentration of cyanate ions for the precipitation of silver cyanate. However, elevated temperatures can also promote the decomposition of cyanate ions, potentially leading to the formation of byproducts such as silver carbonate, as observed in the synthesis conducted in a boiling water bath. scielo.org.mx

Reactant Concentrations: The concentrations of the silver salt and the cyanate source can influence the rate of precipitation and the particle size of the resulting silver cyanate. Higher concentrations may lead to a faster reaction and smaller particle sizes, which could affect the ease of filtration and washing. The molar ratio of the reactants is also crucial; a stoichiometric ratio is theoretically ideal, but in practice, a slight excess of one reactant may be used to ensure complete precipitation of the other, although this can introduce impurities if not carefully managed.

pH: The pH of the reaction medium plays a significant role, particularly in the stability of the cyanate ion. Cyanates are known to be relatively stable in solutions with a pH above 5. scielo.org.mx However, in acidic conditions (pH < 5), they undergo rapid hydrolysis to form ammonia (B1221849) and carbon dioxide. This hydrolysis would reduce the concentration of cyanate ions available to react with silver ions, thereby decreasing the yield of silver cyanate. Furthermore, the decomposition products could lead to the formation of impurities. Therefore, maintaining a neutral to slightly alkaline pH is generally preferred for maximizing the yield and purity of silver cyanate.

Below are interactive data tables summarizing the influence of synthetic pathways and reaction conditions on the purity of silver cyanate.

Table 1: Product Composition in Urea-Based Synthesis of Silver Cyanate Data based on synthesis in a boiling water bath. scielo.org.mx

| Compound | Percentage in Precipitate |

| Silver Cyanate | ~80% |

| Silver Carbonate | ~20% |

Table 2: General Influence of pH on Cyanate Stability and Expected Product Outcome

| pH Range | Stability of Cyanate Ion | Expected Impact on Silver Cyanate Yield | Expected Impact on Silver Cyanate Purity |

| < 5 | Rapid Hydrolysis | Decreased | Potentially Lower (due to side reactions) |

| > 5 | Stable | Higher | Potentially Higher (minimized hydrolysis) |

Structural Elucidation and Solid State Chemistry of Silver Cyanate

Crystallographic Analysis

The intricate arrangement of atoms in solid silver cyanate (B1221674) (AgOCN) has been elucidated through single-crystal X-ray diffraction. This powerful analytical technique has provided a detailed understanding of its crystal structure and bonding characteristics.

Unit Cell Parameters and Space Group Determination

Silver cyanate crystallizes in the monoclinic system, a crystal system defined by three unequal axes with one non-orthogonal angle. wikipedia.org The specific space group for this compound is P2₁/m. wikipedia.org This designation reveals the symmetry elements present within the crystal, including a twofold screw axis and a mirror plane. The unit cell is the fundamental repeating block of the crystal, and its dimensions for silver cyanate have been precisely determined. wikipedia.org

Table 1: Crystallographic Data for Silver Cyanate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 5.473 |

| b (Å) | 6.372 |

| c (Å) | 3.416 |

| β (°) | 91 |

| Z (formula units per unit cell) | 2 |

Data sourced from Wikipedia wikipedia.org

Coordination Environment of Silver(I) Centers

Within the crystal lattice, each silver(I) ion is coordinated to two nitrogen atoms from two separate cyanate anions. wikipedia.org This coordination results in a linear N-Ag-N geometry. wikipedia.org The nitrogen atoms are each bonded to two silver atoms, creating a chain-like structure. wikipedia.org While there are also silver-oxygen interactions, the significantly longer bond distances suggest these are weaker and not part of the primary coordination sphere.

Architecture of Polymeric Chains and Inter-ionic Connectivity

The bonding between the silver ions and the cyanate ligands gives rise to one-dimensional polymeric chains. wikipedia.org These chains are composed of alternating silver atoms and cyanate groups, forming zigzag arrangements that extend along the b-axis of the crystal. wikipedia.org The cyanate ions are oriented perpendicular to this axis. wikipedia.org The linkage occurs as the nitrogen atom of each cyanate group bonds to two different silver atoms, creating a continuous -[Ag-N-C-O]- backbone.

Isomerism and Structural Distinctions

Isomerism plays a pivotal role in understanding the unique chemical nature of silver cyanate, especially in contrast to its isomer, silver fulminate (B1208216).

Comparison with Isomeric Silver Fulminate

Silver cyanate (AgOCN) and silver fulminate (AgCNO) are structural isomers; they share the same elemental composition but differ in the connectivity of their atoms. researchgate.net This difference in atomic arrangement leads to dramatically different chemical properties. The cyanate anion ([OCN]⁻) has an O-C-N connectivity, while the fulminate anion ([CNO]⁻) has a C-N-O arrangement. researchgate.net This distinction is the reason for the well-known explosive nature of silver fulminate, whereas silver cyanate is significantly more stable. acs.orgyoutube.com Their crystal structures also differ, with silver cyanate forming polymeric chains and silver fulminate possessing a more complex three-dimensional network. wikipedia.org

Table 2: Comparison of Silver Cyanate and Silver Fulminate

| Property | Silver Cyanate | Silver Fulminate |

|---|---|---|

| Chemical Formula | AgOCN | AgCNO |

| Anion Connectivity | [O-C-N]⁻ | [C-N-O]⁻ |

| Relative Stability | More stable | Less stable, explosive |

Data sourced from various chemical education and comparison resources researchgate.netacs.orgyoutube.com

Advanced Spectroscopic Characterization

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of silver cyanate (B1221674). These methods provide detailed information on the internal vibrations of the cyanate anion and the nature of the silver-ligand bond.

The cyanate anion (NCO⁻) is a linear triatomic species with three fundamental intramolecular vibrational modes: the asymmetric stretching vibration (ν_as(NCO)), the symmetric stretching vibration (ν_s(NCO)), and the doubly degenerate bending vibration (δ(NCO)). In silver cyanate, the frequencies of these modes are influenced by the coordination to the silver ion.

The asymmetric stretch is typically the most intense band in the IR spectrum. For instance, in a dicarbonyl isocyanate complex, the intense band for the NCO ligand appears at 2203 cm⁻¹. acs.org In studies of cyanate adsorption on silver electrodes, bands observed in the 2100-2200 cm⁻¹ range are commonly assigned to the asymmetric stretch of N-bonded adsorbed cyanate. ua.es The symmetric stretch and bending modes occur at lower frequencies. For comparison, the isoelectronic silver cyanamide (B42294) (Ag₂NCN) exhibits an asymmetric stretch at 1977 cm⁻¹, a symmetric stretch at 1281 cm⁻¹, and a bending mode at 631 cm⁻¹. at.ua The specific frequencies for solid silver cyanate are determined by its crystal structure and the coordination environment of the cyanate ion.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| Asymmetric Stretch (ν_as) | 2100 - 2250 | Strong intensity in Infrared spectra. ua.es |

| Symmetric Stretch (ν_s) | 1200 - 1350 | Weaker than the asymmetric stretch in IR. |

| Bending (δ) | ~630 | Doubly degenerate. |

This table presents typical frequency ranges for metal-coordinated cyanate anions based on spectroscopic studies of related compounds.

Identifying the vibrational modes corresponding to the silver-ligand bond (Ag-N or Ag-O) is crucial for understanding the coordination chemistry of silver cyanate. These low-frequency modes are typically found in the far-infrared region of the spectrum. The bonding can occur through either the nitrogen or the oxygen atom of the cyanate ligand, and the vibrational frequencies are sensitive to this coordination mode.

DFT calculations on cyanate adsorbed on silver surfaces indicate that the most stable configuration is N-bonded cyanate. researchgate.net In related silver-cyanide complexes, surface-enhanced Raman scattering (SERS) has identified low-frequency bands corresponding to silver-cyanide vibrations at 221 cm⁻¹ and 218 cm⁻¹. capes.gov.br For other metal-cyanide systems, metal-nitrogen stretching frequencies (ν(M-N)) have been assigned to bands in the 125-80 cm⁻¹ region. cdnsciencepub.com In cyano-bridged nickel complexes, shifts in the Ni-C stretching and Ni-CN bending vibrations upon complexation are used to infer structural details. scielo.org.za While direct assignments for solid AgNCO are scarce in the literature, these analogous systems suggest that the Ag-NCO stretching and bending vibrations should appear below 400 cm⁻¹.

Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Reflection Absorption Spectroscopy (SEIRAS) are highly sensitive techniques for studying species adsorbed on metal surfaces, particularly silver. When cyanate is adsorbed on a silver surface, its vibrational signals are significantly enhanced, allowing for detailed study of the adsorbate-surface interaction. acs.org

Studies of 4-cyanobenzoic acid on silver films, for example, show that the molecule adsorbs as a cyanobenzoate, with the orientation and bonding dependent on the preparation method. acs.orgacs.org In spectroelectrochemical studies, the vibrational frequencies of cyanate adsorbed on silver electrodes show a dependence on the electrode potential. ua.es For instance, SERS studies of cyanide on silver electrodes reveal different regions of adsorption corresponding to chemisorbed and physisorbed species, each with a distinct ν(CN) stretching frequency. acs.org The technique has been used to identify the formation of adsorbed cyanate from the reaction of other nitrogen-containing species at silver surfaces. ua.es The enhancement allows for the detection of species at very low concentrations, making SERS a powerful tool for studying surface reactions and the nature of the adsorbed layer. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (Applicable to Analogous Systems)

While solution-state NMR is of limited use for an insoluble compound like silver cyanate, solid-state NMR (ssNMR) provides invaluable, atom-specific information about structure, bonding, and disorder, especially when applied to isotopically enriched samples. Studies on the closely related silver cyanide (AgCN) serve as an excellent analogue.

Solid-state NMR is exceptionally sensitive to the local environment of a nucleus. In materials with potential disorder, ssNMR can quantify the populations of different local structures. A comprehensive ssNMR study of isotopically enriched silver cyanide (Ag¹³C¹⁵N) revealed crucial details about its structure that complement diffraction data. nih.gov

The ¹³C magic-angle-spinning (MAS) NMR spectrum of AgCN could only be simulated by using a two-site model. nih.gov This indicates the presence of two distinct local environments for the carbon atoms. The analysis, supported by density functional theory (DFT) calculations, showed that approximately 70% of the silver sites are ordered in a linear -NC-Ag-NC- fashion, while 30% are disordered, with silver bonded to both carbon and nitrogen atoms (e.g., -NC-Ag-CN- or -CN-Ag-NC-). nih.gov This type of detailed structural insight into connectivity and site-specific disorder is a unique strength of ssNMR for studying complex, often poorly crystalline, inorganic materials. rsc.org

In solid samples, the nuclear shielding experienced by a nucleus is dependent on the orientation of the molecule with respect to the external magnetic field. This orientation-dependent shielding is described by the chemical shift tensor and gives rise to chemical shift anisotropy (CSA). nih.govlibretexts.org The CSA provides three-dimensional information about the electronic environment around a nucleus.

In the ssNMR study of silver cyanide, the analysis of stationary powder samples yielded the principal components of the axially symmetric ¹³C and ¹⁵N chemical shift tensors. nih.gov The axial symmetry of the tensors provided direct evidence for the linearity of the polymeric (-Ag-CN-)n chains. nih.gov The chemical shift anisotropy (CSA) is the difference between the parallel and perpendicular components of the tensor and reflects the deviation from spherical electronic symmetry around the nucleus. mriquestions.com For nuclei with a spin quantum number I > 1/2, such as ¹⁴N or the silver isotopes ¹⁰⁷Ag and ¹⁰⁹Ag, the interaction of the nuclear electric quadrupole moment with the local electric field gradient also provides structural information, though it can lead to significant line broadening. Analysis of these interactions can reveal further details about the symmetry of the local coordination environment.

| Nucleus | Isotropic Chemical Shift (δ_iso) | Anisotropy (Δδ) | Notes |

| ¹³C in AgCN | 136.5 ppm | 321 ppm | Data for the ordered (-NC-Ag-NC-) site. nih.gov |

| ¹⁵N in AgCN | 100.2 ppm | 453 ppm | Data for the ordered (-NC-Ag-NC-) site. nih.gov |

This table presents solid-state NMR data for the analogous compound silver cyanide (AgCN), demonstrating the parameters obtainable via this technique.

Synchrotron-Based Spectroscopic Techniques

Synchrotron radiation sources, with their high brightness and broad spectral range, offer powerful tools for the detailed spectroscopic analysis of materials like silver cyanate. These advanced light sources enable techniques that can probe the low-frequency vibrational modes and interfacial properties of the compound with high sensitivity and resolution.

Far-Infrared Synchrotron Spectroscopy for Low-Frequency Modes

Far-infrared (Far-IR) spectroscopy, particularly when coupled with a synchrotron source, is an invaluable technique for probing the low-frequency vibrations in a material, which typically involve heavier atoms and collective lattice modes. In the context of silver cyanate (AgOCN), these low-frequency modes are directly related to the silver-ligand bond and the bending or rotational motions of the cyanate ion.

In-situ studies on the vibrational properties of cyanate ions adsorbed on a polycrystalline silver electrode have utilized synchrotron far-IR spectroscopy to identify these crucial low-frequency vibrations. A notable observation is a broad band appearing at approximately 360 cm⁻¹ at electrode potentials above 0 V (vs. SCE). This band is assigned to the ν(Ag-N) stretching mode of a terminally N-bound cyanate ion on the silver surface. researchgate.net The presence and position of this band provide direct evidence for the coordination of the cyanate ligand to the silver center through the nitrogen atom.

Furthermore, a sharper band has been identified at a much lower wavenumber, around 90 cm⁻¹. This feature is tentatively assigned to a bending or restricted rotational motion of the cyanate ion on the silver surface. researchgate.net The detection of such low-energy modes is challenging with conventional IR sources but is made possible by the high flux of synchrotron radiation in the far-infrared region. These findings are critical for understanding the nature of the silver-cyanate bond and the dynamics of the cyanate group at a silver interface.

Table 1: Low-Frequency Vibrational Modes of Cyanate on a Silver Surface Observed by Synchrotron Far-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~360 | ν(Ag-N) stretching mode of terminal N-bound cyanate | researchgate.net |

| ~90 | Bending or restricted rotation of cyanate on the silver surface | researchgate.net |

Sum Frequency Generation Spectroscopy at Interfaces

Sum Frequency Generation (SFG) spectroscopy is a surface-specific, second-order nonlinear optical technique that provides vibrational spectra of molecules at interfaces. catalysis.blogacs.orgmalvernpanalytical.com This method is particularly powerful for studying the structure, orientation, and bonding of adsorbates, such as the cyanate ion on a silver surface.

In conjunction with synchrotron far-IR studies, in-situ visible-infrared SFG spectroscopy has been employed to investigate the vibrational properties of cyanate ions on a polycrystalline silver electrode in an aqueous solution. researchgate.netresearchgate.net The SFG spectra reveal distinct bands corresponding to the antisymmetric stretching mode (ν_as) of the OCN⁻ ion, with frequencies that are sensitive to the bonding configuration and the applied electrode potential.

Two primary bands are observed in the SFG spectra:

A band in the 2100–2130 cm⁻¹ region, present in the potential range from -0.6 to 0 V (vs. SCE). This lower wavenumber band is attributed to cyanate ions that are N-bound to a bridging site on the silver surface. researchgate.netresearchgate.net

A second band in the 2200–2240 cm⁻¹ region, which emerges at potentials from 0 to +0.4 V. This higher wavenumber band is assigned to cyanate ions in a terminal N-bonding mode. researchgate.netresearchgate.net

These assignments are consistent with the far-IR data, where the ν(Ag-N) mode for the terminally bound cyanate is observed in the same potential range as the higher wavenumber SFG band. researchgate.net SFG provides detailed molecular-level information about the orientation and coordination of the cyanate ligand at the silver interface, complementing the insights gained from far-IR spectroscopy.

Table 2: SFG Vibrational Frequencies for Cyanate Adsorbed on a Silver Electrode

| Wavenumber Range (cm⁻¹) | Potential Range (V vs. SCE) | Assignment | Reference |

|---|---|---|---|

| 2100–2130 | -0.6 to 0 | Antisymmetric stretch of N-bound cyanate at a bridging site | researchgate.netresearchgate.net |

| 2200–2240 | 0 to +0.4 | Antisymmetric stretch of N-bound cyanate at a terminal site | researchgate.netresearchgate.net |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray absorption and photoelectron spectroscopies are powerful, element-specific techniques for probing the electronic structure and chemical environment of atoms in a material. They are essential for a comprehensive characterization of silver cyanate, providing details on oxidation states, coordination, and surface chemistry.

Elucidation of Oxidation States and Local Coordination Environments

X-ray Absorption Spectroscopy (XAS) is highly sensitive to the oxidation state and the local geometric structure around a specific element. acs.orgacs.orgresearchgate.net The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For silver cyanate, Ag K-edge XANES analysis is used to determine the oxidation state of the silver atoms. The energy of the absorption edge is characteristic of the element's oxidation state; for silver compounds, the position of the Ag K-edge would confirm the expected +1 oxidation state (Ag(I)) in AgOCN. researchgate.netesrf.fr

The EXAFS region provides information about the local coordination environment of the absorbing atom, including bond distances and coordination numbers. researchgate.netnih.gov In AgOCN, EXAFS analysis would reveal the number of neighboring atoms (N, O, C) and their precise distances from the central silver atom. This allows for a detailed reconstruction of the first coordination shell around the Ag(I) ion. Studies on related silver compounds, such as silver cyanide (AgCN), have used EXAFS to characterize the Ag-C and Ag-N bond distances, demonstrating the power of this technique to define the local structure. researchgate.net Similarly, for AgOCN, EXAFS would distinguish between Ag-N or Ag-O coordination, providing definitive structural data that complements diffraction methods.

Surface Chemical State Analysis and Activation

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. catalysis.blogmalvernpanalytical.comeag.com

An XPS analysis of silver cyanate would involve acquiring high-resolution spectra for the core levels of each constituent element: Ag 3d, O 1s, N 1s, and C 1s.

Ag 3d: The binding energy of the Ag 3d₅/₂ peak for Ag(I) compounds is typically shifted slightly from that of metallic silver (Ag(0), ~368.2 eV). thermofisher.comthermofisher.com For AgOCN, the Ag 3d spectrum would be expected to show peaks characteristic of the Ag(I) oxidation state. The precise binding energy and peak shape would provide information about the chemical environment of the silver atoms at the surface. researchgate.net

N 1s, O 1s, and C 1s: The binding energies of the nitrogen, oxygen, and carbon core levels are highly sensitive to their chemical state. The N 1s spectrum would help to confirm the cyanate (NCO⁻) group, distinguishing it from other nitrogen-containing species. Likewise, the O 1s and C 1s spectra would be characteristic of the cyanate functional group, and their binding energies would reflect the bonding to the silver ion.

XPS is also crucial for analyzing surface activation or changes. For instance, if silver cyanate were used in a catalytic process, XPS could detect changes in the oxidation states of the surface atoms or the adsorption of reactants and byproducts, providing insight into the reaction mechanism at the surface. thermofisher.com

Table 3: Expected Core Level Binding Energies in XPS for Silver Cyanate

| Element | Core Level | Expected Chemical State Information | Reference |

|---|---|---|---|

| Silver | Ag 3d | Confirms Ag(I) oxidation state, shifted from metallic Ag. | thermofisher.comthermofisher.com |

| Oxygen | O 1s | Characteristic of the cyanate (OCN⁻) group. | researchgate.net |

| Nitrogen | N 1s | Characteristic of the cyanate (NCO⁻) group. | |

| Carbon | C 1s | Characteristic of the cyanate (OCN⁻) group. |

Reactivity and Reaction Mechanism Studies

Transformative Reactions

Silver cyanate (B1221674) is a key reagent in classic chemical transformations that have shaped the field of organic chemistry. Its ability to act as a source of the cyanate ion allows for the synthesis of various organic compounds.

Role in the Wöhler Synthesis: Conversion to Urea (B33335)

One of the most notable reactions involving silver cyanate is its role in Friedrich Wöhler's 1828 synthesis of urea. stackexchange.comresearchgate.net This experiment is widely considered a landmark in the history of chemistry, as it was one of the first demonstrations that an organic compound, previously thought to be producible only by living organisms, could be synthesized from inorganic starting materials. researchgate.netresearchgate.net911metallurgist.com This discovery was a significant challenge to the prevailing theory of vitalism. stackexchange.com911metallurgist.com

In his original work, Wöhler reacted silver cyanate with an aqueous solution of ammonium (B1175870) chloride (NH₄Cl). stackexchange.comresearchgate.net The reaction proceeds through a salt metathesis (double displacement) reaction, where the ions exchange to form silver chloride (AgCl) and ammonium cyanate (NH₄OCN). stackexchange.comresearchgate.net

Reaction Step 1: Double Displacement

The insoluble silver chloride precipitates out of the solution, which can be removed by filtration. researchgate.net The resulting aqueous solution contains ammonium cyanate, an unstable intermediate. nmfrc.org Upon heating, the ammonium cyanate undergoes a molecular rearrangement, or isomerization, to form urea ((NH₂)₂CO). nmfrc.org

Reaction Step 2: Isomerization

Wöhler observed that the white crystals obtained after evaporating the water had properties identical to those of urea isolated from urine. researchgate.net This synthesis demonstrated that organic and inorganic matter are governed by the same chemical laws. nmfrc.org

Reactions with Acids and Subsequent Decomposition Pathways

Silver cyanate reacts with acids, leading to the formation of cyanic acid (HNCO), which is unstable in aqueous solution and undergoes further decomposition. The initial reaction with a strong acid, such as hydrochloric acid (HCl) or nitric acid (HNO₃), is a metathesis reaction that produces the insoluble silver salt and free cyanic acid.

Initial Reaction with Acid:

The cyanic acid formed then rapidly decomposes in the acidic aqueous solution. The primary decomposition pathway is hydrolysis, which yields carbon dioxide (CO₂) and ammonium ions (NH₄⁺). instras.comdntb.gov.ua

Decomposition of Cyanic Acid:

This decomposition is quantitative and forms the basis for analytical methods to determine the cyanate content in a sample. instras.com The rate of this hydrolysis reaction is first-order with respect to cyanic acid and is catalyzed by the presence of strong acids. instras.comdntb.gov.ua The activation energy for this process has been measured, indicating a moderate temperature dependence. dntb.gov.ua In the absence of added strong acid, cyanic acid decomposes via a different, slower pathway involving water, ultimately forming ammonium bicarbonate. dntb.gov.ua

Electrochemical Reactivity and Surface Adsorption

The electrochemical behavior of the cyanate ion (OCN⁻), particularly its adsorption onto electrode surfaces, is crucial for understanding its role in various electrochemical processes. Studies on silver electrodes have provided insights into these complex interfacial phenomena.

Adsorption Behavior of Cyanate Ions on Silver Electrodes

Spectroelectrochemical studies have directly investigated the adsorption and reactivity of cyanate ions on silver electrode surfaces. acs.org Using techniques like in-situ surface-enhanced infrared reflection absorption spectroscopy (ATR-SEIRAS), researchers have observed the behavior of cyanate in neutral solutions. acs.orgkisti.re.kr

At low concentrations, cyanate ions adsorb onto the silver surface. acs.org The nature of this adsorption is potential-dependent. At higher potentials, adsorbed cyanate species are the predominant feature on the electrode surface. acs.org Interestingly, at higher concentrations of cyanate (above 1 mM), an electroless trimerization reaction can occur at the silver surface, leading to the formation of species related to cyanuric acid. acs.org This indicates that the silver surface can catalyze the transformation of adsorbed cyanate ions.

Influence of Electrode Potential and Surface Orientation on Adsorption

The electrode potential plays a critical role in the adsorption process of cyanate on silver. Cyclic voltammetry experiments show that in the presence of cyanate, the current densities at a silver electrode change significantly within a specific potential range (between -0.5 and 0.25 V), indicating potential-dependent adsorption and/or reaction of the cyanate ion. acs.org

While detailed studies on the effect of different crystallographic orientations of silver on cyanate adsorption are limited, it is a well-established principle in surface electrochemistry that surface orientation significantly impacts adsorption behavior. For other ions, such as phosphate, distinct adsorption/desorption processes and surface coverages have been observed on Ag(100) and Ag(111) surfaces. Analogous studies on the closely related cyanide (CN⁻) ion on platinum single-crystal electrodes have shown that both potential and surface structure dictate the bonding geometry (e.g., N-bound vs. C-bound) and ordering of the adsorbed layer. researchgate.net It is reasonable to infer that the adsorption of the linear cyanate ion (OCN⁻) on silver would similarly be sensitive to the atomic arrangement of the electrode surface, influencing bonding strength and orientation.

Formation of Carbon Monoxide at Low Potentials

A significant finding from spectroelectrochemical studies is the formation of adsorbed carbon monoxide (CO) on the silver electrode surface at low electrode potentials when cyanate is present in the solution. acs.org This suggests that the cyanate ion can undergo dissociative adsorption on the silver surface.

Proposed Dissociative Adsorption:

This observation demonstrates that the silver surface is not merely a passive substrate but actively participates in the chemical transformation of the cyanate ion. The formation of adsorbed CO is a key step in many electrocatalytic reactions, and this finding links the chemistry of cyanate to the broader field of C1 molecule electrochemistry on noble metals. acs.org The adsorbed CO can then potentially participate in further reduction reactions, depending on the electrode potential and other solution conditions.

Oxidation and Reduction Chemistry

Photocatalytic Oxidation of Cyanide to Cyanate in Silver Systems

The photocatalytic oxidation of cyanide (CN⁻) to the less toxic cyanate (OCN⁻) is a significant area of research, particularly for the treatment of industrial wastewater from processes like gold and silver mining and electroplating. In systems containing silver, this process often involves the treatment of dicyanoargentate ([Ag(CN)₂]⁻) complexes. The feasibility of using heterogeneous photocatalysis, for instance with titanium dioxide (TiO₂), has been investigated for the simultaneous recovery of metallic silver and the detoxification of cyanide. researchgate.net

The process is most effective in the presence of oxygen. researchgate.net The reaction mechanism involves the generation of highly reactive species upon the illumination of a semiconductor photocatalyst like TiO₂. The oxidation of cyanide to cyanate can proceed through several pathways, including direct oxidation by photogenerated holes (h⁺) and indirect oxidation by radicals such as hydroxyl (•OH) and superoxide (B77818) (O₂•⁻). mdpi.comnih.gov

Studies on the photocatalytic treatment of industrial spent silver plating baths have demonstrated the successful recovery of metallic silver (Ag⁰) deposited on the catalyst. researchgate.net The efficiency of the process is influenced by various factors, including the presence of other substances. For example, in anoxic conditions, the addition of methanol (B129727) as a hole scavenger can increase the rate of silver reduction but inhibits the oxidation of the released cyanide. researchgate.net Conversely, in aerobic environments, the presence of an alcohol can have a detrimental effect on the metal reduction. researchgate.net

Table 1: Key Findings in Photocatalytic Oxidation of Cyanide in Silver Systems

| Aspect | Finding | Source(s) |

|---|---|---|

| Primary Reactants | Dicyanoargentate complexes ([Ag(CN)₂]⁻), Cyanide (CN⁻) | researchgate.net |

| Photocatalyst | Titanium Dioxide (TiO₂) | researchgate.net |

| Key Product | Cyanate (OCN⁻) | researchgate.netmdpi.comnih.gov |

| Essential Reagent | Oxygen (O₂) | researchgate.net |

| Oxidizing Species | Holes (h⁺), Hydroxyl radicals (•OH), Superoxide radicals (O₂•⁻) | mdpi.comnih.gov |

| Role of Oxygen | Supports metal reduction and acts as an oxidizing agent for cyanide. | researchgate.net |

| Simultaneous Process | Deposition of metallic silver (Ag⁰) and oxidation of cyanide to cyanate. | researchgate.net |

Theoretical and Experimental Investigations of Cyanate Radical Formation and Isomerization

The formation and properties of the cyanate radical (OCN•) have been explored through a combination of experimental and theoretical studies, particularly in the gas phase. researchgate.net One established experimental method involves the neutralization of the cyanate anion (OCN⁻). The cyanate anion can be generated in the ion source of a mass spectrometer, for example, through the dissociative electron capture of phenyl cyanate (PhOCN). researchgate.net

Once formed, the cyanate anion is subjected to neutralization through a process of Franck-Condon vertical one-electron oxidation in a collision cell. This process yields the neutral cyanate radical (OCN•), which has been shown to be a stable species with a lifetime of at least 1 microsecond. researchgate.net The isomeric fulminate (B1208216) radical (ONC•) can be generated through similar gas-phase ion chemistry techniques. researchgate.net

Further investigation into the properties of these radicals involves a second one-electron oxidation to produce the corresponding cations (OCN⁺ and ONC⁺). researchgate.net Theoretical and experimental studies indicate that a proportion of these cations undergo isomerization. researchgate.net These rearrangement processes are believed to involve the less stable singlet forms of the cations. The isomerization of the fulminate cation to the cyanate cation is observed as a major process. In contrast, the reverse rearrangement from the cyanate cation is a minor process, potentially leading to the formation of either the oxazirinyl cation or the fulminate cation. researchgate.net

Table 2: Summary of Cyanate Radical Formation and Isomerization Studies

| Stage | Description | Key Species | Method/Finding | Source(s) |

|---|---|---|---|---|

| Anion Formation | The cyanate anion is generated from a precursor molecule. | Phenyl cyanate (PhOCN), Cyanate anion (OCN⁻) | Dissociative electron capture in a mass spectrometer. | researchgate.net |

| Radical Formation | The anion is neutralized to form the neutral radical. | Cyanate anion (OCN⁻), Cyanate radical (OCN•) | Franck-Condon vertical one-electron oxidation. The resulting radical is stable for at least 1 μs. | researchgate.net |

| Cation Formation | The neutral radical is ionized to form a cation. | Cyanate radical (OCN•), Cyanate cation (OCN⁺) | One-electron oxidation in a second collision cell. | researchgate.net |

| Cation Isomerization | The cation undergoes structural rearrangement. | Cyanate cation (OCN⁺), Fulminate cation (ONC⁺) | A minor process, potentially yielding the oxazirinyl cation or fulminate cation. Involves the less stable singlet form of the cation. | researchgate.net |

Coordination Chemistry and Complex Formation

Ligand Bonding Modes of the Cyanate (B1221674) Anion

The cyanate ion (OCN⁻) is an ambidentate ligand, meaning it possesses two distinct donor atoms—nitrogen and oxygen—through which it can coordinate to a metal center. This duality gives rise to the possibility of linkage isomerism, forming either N-bonded isocyanato complexes or O-bonded cyanato complexes. Furthermore, it can utilize both donor atoms to link multiple metal centers, acting as a bridging ligand.

In its coordination to the silver(I) ion, the cyanate ligand shows a strong preference for bonding through its nitrogen atom. This is consistent with the Hard and Soft Acids and Bases (HSAB) theory, where the soft Ag(I) cation preferentially interacts with the softer nitrogen donor atom over the harder oxygen atom.

In the solid-state crystal structure of pure silver cyanate (AgNCO), this preference is clearly demonstrated. The structure consists of zigzag chains of alternating silver and nitrogen atoms. Each silver ion is linearly coordinated by two nitrogen atoms from two different cyanate anions, forming a distinct N-Ag-N linkage. This N-coordination defines the compound as a silver isocyanate in structural terms, even though it is commonly named silver cyanate. The oxygen atom of the cyanate group does not participate in primary coordination to the silver ion but is involved in weaker ionic and packing forces within the crystal lattice.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/m | |

| Ag-N Bond Distance | 2.115 Å | |

| N-C Bond Distance | 1.195 Å | |

| C-O Bond Distance | 1.180 Å | |

| Ag-N-C Angle | 128.2° | |

| Coordination Geometry at Ag(I) | Linear (N-Ag-N) |

While O-bonding is theoretically possible, structurally characterized examples of silver(I) complexes where the cyanate ligand is exclusively O-bonded are not prominent in the literature, underscoring the thermodynamic stability of the Ag-N bond.

The cyanate anion has the potential to act as a bridging ligand, linking two metal centers, typically in an end-to-end (μ-N,O) or end-on (μ-N) fashion. However, structurally characterized examples of polynuclear silver(I) complexes featuring a bridging cyanate ligand are not well-documented in the surveyed chemical literature.

For context, the coordination chemistry of the closely related silver cyanide (AgCN) provides insight into the bridging capabilities of pseudohalide ligands in silver(I) systems. In many silver(I) cyanide complexes, the cyanide ligand routinely acts as a bridge (μ-C,N), linking silver centers into one-, two-, or three-dimensional polymeric networks. ias.ac.in For example, in complexes of AgCN with pyridine (B92270) bases, the cyanide groups form linear bridges between silver atoms to create polymeric chains. znaturforsch.com This established bridging behavior in AgCN highlights the potential for similar structures with AgNCO, although such complexes remain largely unexplored or unreported. A polynuclear complex is defined as a complex containing two or more metal atoms. uef.fi

Structure-Property Relationships in Silver(I)-Cyanate Complexes

The relationship between the structure of silver(I)-cyanate complexes and their resulting properties is intricately governed by the nature of the ligands coordinated to the silver ion. The flexible coordination sphere of the d10 Ag(I) ion, which lacks ligand field stabilization energy, allows for a variety of geometries, primarily influenced by steric and electronic factors of the ancillary ligands. These factors dictate the coordination number, geometry, and ultimately the physical and chemical properties of the resulting complex.

Impact of Ligand Sterics and Electronics on Coordination Geometry

The coordination geometry of silver(I)-cyanate complexes is a delicate balance between the steric bulk and the electronic properties of the coordinating ligands. These factors collectively determine the number of ligands that can bind to the silver center and the spatial arrangement they adopt.

Steric Effects:

The size of the ligands plays a crucial role in determining the coordination number and geometry of silver(I) complexes. nih.gov Bulky ligands, due to steric hindrance, tend to favor lower coordination numbers, typically two or three. For instance, large phosphine (B1218219) ligands often lead to the formation of linear or trigonal planar complexes. nih.govresearchgate.net This principle is well-documented in the broader context of silver(I) coordination chemistry. For example, in silver(I) phosphine complexes, increasing the steric bulk of the phosphine ligand can drive the geometry from tetrahedral to trigonal planar or linear. nih.gov While specific studies on a wide array of silver cyanate complexes with systematically varied ligand sizes are limited, it is reasonable to infer that similar principles apply. The introduction of bulky substituents on N-donor ligands would likewise be expected to restrict the number of ligands that can approach the silver center, thereby influencing the final coordination geometry.

Electronic Effects:

The electronic nature of the ligands, specifically their ability to donate or withdraw electron density, significantly influences the strength and nature of the silver-ligand bond, which in turn can affect the coordination geometry.

N-donor ligands: The coordination of N-donor ligands, such as pyridines or amines, to silver(I) centers is a common feature in its coordination chemistry. The basicity of the nitrogen atom, which is related to its hybridization (sp > sp2 > sp3), affects the strength of the Ag-N bond. Computational studies on silver(I) complexes with various nitrogen ligands have shown that the nature of the bonding is predominantly electrostatic, with σ-donation from the nitrogen lone pair to the silver 5s orbital being a key interaction. dntb.gov.ua Electron-donating groups on the ligand can enhance this interaction, leading to more stable complexes. dntb.gov.ua

The interplay of these steric and electronic effects is summarized in the table below, illustrating the expected trends in coordination geometry for silver(I)-cyanate complexes.

| Ligand Type | Steric Bulk | Electronic Effect | Probable Coordination Number | Likely Geometry |

| Small N-donor (e.g., pyridine) | Low | σ-donor | 2, 3, or 4 | Linear, Trigonal Planar, Tetrahedral |

| Bulky N-donor (e.g., substituted pyridines) | High | σ-donor | 2 or 3 | Linear, Trigonal Planar |

| Small Phosphine (e.g., PMe₃) | Low | Strong σ-donor | 3 or 4 | Trigonal Planar, Tetrahedral |

| Bulky Phosphine (e.g., PPh₃, PCy₃) | High | σ-donor | 2 or 3 | Linear, Trigonal Planar |

Formation of Ionic vs. Non-ionic Silver Cyanate Adducts

The formation of either ionic or non-ionic (molecular) adducts in silver(I)-cyanate chemistry is dependent on several factors, including the stoichiometry of the reactants, the nature of the solvent, and the coordinating ability of the ancillary ligands and counter-anions.

A non-ionic or molecular adduct is formed when the cyanate anion is directly coordinated to the silver(I) center within the primary coordination sphere, resulting in a neutral complex, such as [Ag(NCO)(L)n]. In contrast, an ionic adduct consists of a complex cation, where the ligands are coordinated to the silver(I) ion, and the cyanate anion acts as a counter-ion outside the coordination sphere, for example, [Ag(L)n]+[NCO]−.

The outcome of the reaction can be influenced by the following:

Ligand-to-Metal Ratio: A higher ratio of the ancillary ligand (L) to silver cyanate can favor the formation of cationic complexes, [Ag(L)n]+, by saturating the coordination sites on the silver ion with the ancillary ligand and displacing the cyanate ion to the outer coordination sphere. researchgate.net

Solvent Polarity: The polarity of the solvent can play a role in the stabilization of ionic species. Polar solvents can solvate and stabilize the resulting complex cations and cyanate anions, thereby favoring the formation of ionic adducts. In less polar solvents, the formation of neutral, molecular complexes where the cyanate ion is coordinated to the silver center may be more favorable.

Nature of the Ligand: Strongly coordinating ligands are more likely to displace the cyanate anion from the coordination sphere of the silver ion, leading to the formation of ionic complexes. The combination of steric bulk and strong donor ability in a ligand can promote the formation of low-coordinate cationic complexes.

An illustrative example from the closely related chemistry of silver thiocyanate (B1210189) (AgSCN) demonstrates how reaction conditions can dictate the nature of the product. The reaction of AgSCN with 4-benzoyl pyridine can yield a neutral, 2D coordination polymer, [Ag(4BP)(SCN)]n, or an ionic complex, {(4BPH)+[Ag(SCN)2]−}n, depending on the presence of nitric acid in the reaction mixture. mdpi.com In the latter case, the pyridine ligand is protonated and acts as a counter-ion to an anionic silver thiocyanate polymer. mdpi.com While direct examples for silver cyanate are less documented, these principles from analogous silver pseudohalide systems provide a framework for understanding the factors that govern the formation of ionic versus non-ionic silver cyanate adducts.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure and geometry of molecules, making it an ideal tool for investigating silver cyanate (B1221674) and its related species.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy arrangement of its atoms. For the cyanate anion (OCN⁻), a key component of silver cyanate, DFT calculations at the B3LYP/6-311++G(3df,3pd) level of theory have established its spatial and electronic structure. These calculations confirm that the cyanate anion possesses a linear geometry.

The optimized structural parameters for the free cyanate anion provide a fundamental basis for understanding its coordination with the silver cation.

| Parameter | Calculated Value (Å) |

|---|---|

| C-O Bond Length | 1.224 |

| C-N Bond Length | 1.187 |

Data sourced from DFT calculations on the cyanate anion.

Beyond the simple anion, computational studies on related isomers, such as the rearrangement of the fulminate (B1208216) anion (CNO⁻) to the cyanate anion (OCN⁻), reveal complex energetic landscapes. Such studies, using high-level ab initio methods, predict that the isomerization from fulminate to cyanate is a highly exothermic process, proceeding through a metastable cyclic oxazirinyl anion intermediate. This highlights the existence of various isomers and the energetic barriers that separate them, which is crucial for understanding the stability and reactivity of compounds like silver cyanate versus the isomeric silver fulminate or silver isocyanate (AgNCO). While specific DFT studies on the energetic landscape of AgOCN versus AgNCO are not widely available, these related investigations underscore the importance of considering linkage isomerism and the relative stabilities of different coordination modes (Ag-O vs. Ag-N).

DFT calculations are a highly effective method for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical prediction of a vibrational spectrum serves as an invaluable tool for the assignment of experimental data, helping to attribute specific absorption bands to particular molecular motions (e.g., stretching, bending).

The process involves first performing a geometry optimization to find the stable structure of the molecule. Following this, the vibrational frequencies are calculated based on the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum can be compared directly with experimental results. This comparison allows for a detailed understanding of the molecule's vibrational modes. For instance, in silver cyanide complexes, DFT frequency calculations have been successfully used to interpret IR spectra and identify vibrations sensitive to ligand coordination.

To understand the nature of the chemical bonds and the distribution of electrons within silver cyanate, DFT is employed in conjunction with population analysis methods like Natural Bond Orbital (NBO) theory. NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into lone pairs and bonds between specific atoms.

A detailed DFT study on the free cyanate anion (OCN⁻) reveals significant insights into its electronic structure. The negative charge is delocalized across the anion, with the nitrogen atom being slightly more negatively charged than the oxygen atom. The C-N bond exhibits a character between a double and triple bond, while the C-O bond is closer to a "one-and-a-half" bond.

| Atom / Bond | Parameter | Calculated Value |

|---|---|---|

| Natural Charge | Oxygen (O) | -0.776 e |

| Carbon (C) | +0.600 e | |

| Nitrogen (N) | -0.823 e | |

| Natural Bond Order | C-O Bond | 1.493 |

| C-N Bond | 2.444 |

Data from NBO analysis of the cyanate (OCN⁻) anion.

When the cyanate ligand binds to a silver(I) ion, the nature of the interaction can be further elucidated. Computational studies on the bonding between Ag⁺ and various nitrogen-containing ligands show that the primary interaction is σ-donation from a nitrogen lone pair into the empty 5s orbital of the silver ion. This dative bonding is a key feature. NBO analysis can quantify this charge transfer and the resulting polarity of the Ag-ligand bond, determining its covalent versus electrostatic character. For silver cyanate, this analysis would clarify whether the bonding occurs through the oxygen (cyanate) or nitrogen (isocyanate) atom and describe the electronic consequences of this coordination.

Ab Initio and Molecular Dynamics Simulations

For studying dynamic processes, reaction mechanisms, and the behavior of molecules over time, more advanced computational techniques like ab initio molecular dynamics (AIMD) are utilized. These methods simulate the movement of atoms according to the forces calculated directly from electronic structure theory on-the-fly.

Ab initio calculations and simulations are instrumental in mapping out potential reaction pathways and identifying transient intermediates that may not be detectable experimentally. By simulating the interactions between reactants, these methods can uncover the step-by-step process of a chemical transformation.

A powerful example of this approach is the study of the oxidation of the silver cyanide anion (Ag(CN)₂⁻) by the hydroxyl radical (•OH). researchgate.net High-level ab initio calculations were used to predict the structure and properties of the oxidized species and potential intermediates. researchgate.net These theoretical predictions were then used to interpret experimental results from pulse radiolysis, confirming the formation of the predicted oxidized complex. researchgate.net Such simulations provide a molecular-level movie of the reaction, showing how bonds are broken and formed and how the solvent environment influences the pathway. Similar methodologies could be applied to study the reactions of silver cyanate, such as its decomposition or its role in synthetic reactions, revealing the structures of short-lived intermediates and transition states.

Molecular dynamics (MD) simulations, which can be based on either first principles (ab initio MD) or classical force fields, provide deep mechanistic insights into complex chemical processes and transformations over time. AIMD, for instance, has been used in "ab initio nanoreactor" simulations, where various small molecules are placed in a simulation box and allowed to react freely. This technique can discover novel reaction mechanisms without preconceived assumptions about the reaction coordinates.

MD simulations are also used to understand physical transformations. For example, classical MD has been employed to study the formation, aggregation, and structural changes of silver nanoparticles in solution. mdpi.com These simulations reveal how capping agents influence particle growth and how the nanoparticles' morphology can evolve over time. mdpi.com In the context of silver cyanate, MD could be used to simulate its behavior in different solvents, its aggregation to form larger clusters, or its thermal decomposition pathways, providing a dynamic picture of these complex processes that complements the static information obtained from DFT calculations.

Advanced Applications and Emerging Research Directions

Role as a Precursor in Chemical Synthesis

Silver cyanate (B1221674) has historically played a crucial role in the development of modern organic chemistry and continues to be a valuable precursor in the synthesis of both organic and inorganic compounds.

The most notable historical application of silver cyanate as a precursor is in Friedrich Wöhler's synthesis of urea (B33335) in 1828. By reacting silver cyanate with ammonium (B1175870) chloride, Wöhler unintentionally synthesized urea, an organic compound, from inorganic reactants. libretexts.orgwikipedia.org This experiment is widely regarded as a pivotal moment in the history of chemistry, challenging the theory of vitalism which held that organic compounds could only be produced by living organisms. libretexts.org The reaction is as follows:

AgOCN + NH₄Cl → (NH₂)₂CO + AgCl

This foundational reaction demonstrated the potential of silver cyanate as a source of the cyanate ion for the synthesis of organic molecules. study.com Beyond this historic synthesis, silver cyanate serves as a precursor for producing various isocyanates when reacted with organic halides. Isocyanates are important intermediates in the production of polyurethanes, which are used in foams, paints, and coatings. study.com

In inorganic synthesis, silver cyanate can be used to introduce the cyanate ligand into coordination complexes. The cyanate ion can coordinate to metal centers in various modes, leading to the formation of novel coordination polymers and materials with interesting structural and electronic properties.

While the term "silver cyanide" is more commonly associated with electroplating due to its high conductivity and ability to form stable complexes, research into cyanide-free plating baths has opened avenues for other silver compounds. stackexchange.comproplate.comnih.gov Although direct, extensive research on the use of silver cyanate in industrial electroplating is not as prevalent as that for silver cyanide, the principles of electrodeposition suggest its potential. The aim of replacing highly toxic cyanide baths has driven research into alternative complexing agents for silver plating. arxiv.orgmdpi.com The feasibility of using silver cyanate would depend on its solubility in suitable electrolytes and its electrochemical behavior. The development of such applications would be driven by the need for more environmentally benign industrial processes.

Catalytic Roles and Mechanisms

The catalytic applications of silver compounds are well-documented, particularly in oxidation reactions. However, the specific role of silver cyanate as a catalyst is an area of emerging research with less established findings compared to other silver salts.

Silver is a key component in industrial catalysts for the epoxidation of ethylene to ethylene oxide. sc.edu These catalysts typically consist of silver nanoparticles supported on a solid matrix. While the active species is metallic silver, the precursors used to prepare these catalysts can influence their final properties, such as particle size and dispersion. While there is extensive literature on silver-catalyzed oxidation, specific studies detailing the use of silver cyanate as a direct catalyst or catalyst precursor in epoxidation are not prominent. dntb.gov.ua The focus of much of the research remains on optimizing silver catalysts prepared from more common precursors like silver nitrate (B79036).

Photocatalysis has emerged as a promising technology for environmental remediation, and silver-containing materials are known to enhance photocatalytic activity. nih.govsemanticscholar.org Silver nanoparticles can improve the efficiency of photocatalysts like titanium dioxide (TiO₂) by acting as electron sinks, which promotes charge separation and enhances the generation of reactive oxygen species. nih.gov

Research in the photocatalytic treatment of cyanide-containing wastewater is an active area. mdpi.comresearchgate.net Some studies have investigated the simultaneous photocatalytic reduction of silver ions and the oxidation of cyanide to the less toxic cyanate. researchgate.net While these studies focus on the degradation of cyanide and recovery of silver, they highlight the photocatalytic transformation of cyanide to cyanate, a reaction in which silver species play a crucial role. However, direct research employing solid silver cyanate as a primary photocatalyst for environmental remediation or material synthesis is not yet widely reported. The development of such systems could be a future research direction, potentially leveraging the semiconducting properties of silver cyanate or its role in forming composite photocatalytic materials. unimi.it

Interdisciplinary Research Foci

The unique properties of silver cyanate position it at the intersection of several scientific disciplines, including materials science, inorganic chemistry, and environmental science. Its historical significance in disproving vitalism connects it to the history and philosophy of science. acs.org

In materials science, the potential to use silver cyanate as a precursor for silver-based nanomaterials or as a component in novel coordination polymers is an area of interest. The structure of silver cyanate itself, with its linear chains of alternating silver and nitrogen atoms, provides a template for designing new materials with specific anisotropic properties.

From an environmental science perspective, the study of the formation and degradation of cyanates, including silver cyanate, in industrial waste streams is important for developing effective remediation strategies. mdpi.com Understanding the photocatalytic behavior of silver cyanate could lead to new methods for treating industrial effluents containing cyanides and recovering silver.

Future interdisciplinary research may focus on developing silver cyanate-based sensors for detecting specific anions or molecules, or exploring its role in the synthesis of novel bioactive compounds, bridging the gap between inorganic chemistry and medicinal chemistry.

Integration with Materials Science for Functional Materials Development

Silver cyanate's primary role in materials science has historically been as a chemical precursor for the synthesis of other compounds that are then integrated into functional materials. Its utility stems from its ability to serve as a source of the cyanate ion or to participate in displacement reactions.

Role as a Chemical Precursor:

Silver cyanate is utilized in various chemical reactions to produce isocyanates. study.com These isocyanates are crucial monomers for the synthesis of polyurethanes, which are used to create a wide range of materials, including foams, coatings, and elastomers. study.com The reaction of silver cyanate with organic halides, for example, provides a pathway to isocyanates that can be polymerized into these functional materials.

Another significant application is in the production of urea, a key component in fertilizers. study.com The reaction between silver cyanate and ammonium chloride was a historically important method that contributed to the understanding of chemical isomerism and the synthesis of organic compounds from inorganic precursors. study.com

While direct integration of silver cyanate into a material's final structure is not widely documented, its role as a precursor is well-established. Below is a table summarizing its precursor applications.

| Target Compound | Intermediate Product | Final Functional Material/Application |

| Isocyanates | Organic Isocyanates | Polyurethane Foams, Paints, Coatings |

| Urea | Ammonium Cyanate (in situ) | Agricultural Fertilizers |

Emerging Research:

Some commercial suppliers categorize silver cyanate as a "material synthesis precursor," indicating its potential use in research and development for new materials. However, detailed research findings on the direct incorporation of silver cyanate into advanced functional materials such as metal-organic frameworks (MOFs) or coordination polymers are limited in currently available literature. The focus in these areas has predominantly been on the more stable and structurally versatile silver cyanide (AgCN). researchgate.net

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. The ability of molecules to spontaneously organize into ordered structures is known as self-assembly. The inherent crystal structure of silver cyanate is a prime example of such a process at the atomic level.

Crystal Structure and Intrinsic Self-Assembly:

The solid-state structure of silver cyanate is a coordination polymer formed through self-assembly. It crystallizes in the monoclinic system, featuring zigzag chains of alternating silver and nitrogen atoms. wikipedia.org In this arrangement, the silver ions are linearly coordinated to two nitrogen atoms from two different cyanate ions. The nitrogen atoms, in turn, are each coordinated to two silver atoms. wikipedia.org This creates a robust, repeating one-dimensional chain structure.

The cyanate ions are oriented perpendicularly to the direction of the silver-nitrogen chains, completing the crystal lattice. wikipedia.org This ordered arrangement is a direct result of the coordination preferences of the Ag⁺ ion and the geometry of the cyanate (OCN⁻) ligand.

Crystallographic Data for Silver Cyanate wikipedia.org

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a-axis (pm) | 547.3 |

| b-axis (pm) | 637.2 |

| c-axis (pm) | 341.6 |

| β (angle) | 91° |

Potential in Designed Supramolecular Systems:

While the intrinsic self-assembly of silver cyanate into its crystal form is well-understood, its use as a programmable building block in more complex, multi-component supramolecular systems is an area that remains largely unexplored. The linear coordination preference of the silver(I) ion and the multi-dentate nature of the cyanate ligand (with potential coordination through nitrogen or oxygen) suggest that it could, in principle, be used to construct more complex architectures. However, research in the field of silver-based supramolecular chemistry has predominantly focused on using other silver salts in combination with specifically designed organic ligands to create diverse structures, from one-dimensional chains to two-dimensional nets and three-dimensional frameworks. rsc.orgacs.org

Future research could investigate the reactions of silver cyanate with various organic "linker" molecules to explore the formation of novel coordination polymers with unique functional properties.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing silver cyanate (AgOCN) with high purity, and how can experimental parameters be optimized to minimize impurities?

- Methodological Answer : Silver cyanate is typically synthesized via precipitation by combining silver nitrate (AgNO₃) with an alkali cyanate (e.g., KOCN) in aqueous solution. To optimize purity:

- Control reaction stoichiometry (1:1 molar ratio of Ag⁺:OCN⁻) and pH (neutral to slightly acidic) to avoid side products like silver oxide or cyanide .

- Use ultrapure water and reagents to prevent contamination.

- Characterize purity via XRD (crystalline structure), FTIR (OCN⁻ stretching at ~2150–2200 cm⁻¹), and elemental analysis .

Q. How can solubility data for silver cyanate in aqueous and non-aqueous solvents be critically evaluated for reliability?

- Methodological Answer : Follow IUPAC’s critical evaluation framework :

- Step 1 : Assess material purity (e.g., AgOCN ≥99% confirmed by elemental analysis).

- Step 2 : Verify experimental methods (e.g., gravimetric vs. spectroscopic techniques).

- Step 3 : Cross-reference primary datasets (e.g., solubility in water at 25°C ranges 0.02–0.04 g/100 mL; discrepancies may arise from unaccounted hydrolysis).

- Step 4 : Apply statistical tests (e.g., weighted averages) to reconcile conflicting data .

Advanced Research Questions

Q. What analytical techniques are most effective for distinguishing silver cyanate from isomeric silver fulminate (AgCNO), and how can data misinterpretation be avoided?

- Methodological Answer :

- FTIR/Raman Spectroscopy : OCN⁻ exhibits a symmetric stretch at ~2150–2200 cm⁻¹, while fulminate (CNO⁻) shows asymmetric stretching near 2050 cm⁻¹ .

- XRD : Compare lattice parameters (AgOCN: monoclinic vs. AgCNO: orthorhombic).

- Thermogravimetric Analysis (TGA) : AgOCN decomposes at ~200°C, releasing CO₂ and N₂, whereas AgCNO detonates explosively .

- Caution : Misinterpretation risks arise from inadequate sample drying or contamination; replicate experiments and use high-resolution instruments .

Q. How can computational models (e.g., DFT) resolve contradictions in the thermodynamic stability of silver cyanate under varying environmental conditions?

- Methodological Answer :

- Model Setup : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate Gibbs free energy of formation (ΔGf) for AgOCN vs. competing phases (e.g., Ag₂O, AgCN).

- Parameterization : Include solvent effects (PCM model) and temperature-dependent entropy contributions.